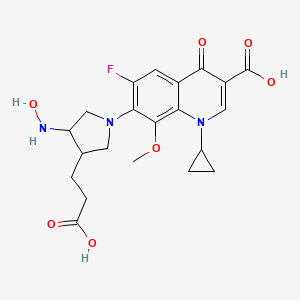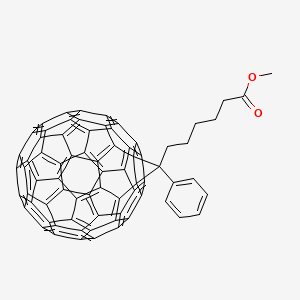
7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid (Moxifloxacin Impurity pound(c)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinolone core, a cyclopropyl group, and a pyrrolidine ring. The presence of multiple functional groups, such as carboxylic acid, hydroxyamino, and methoxy groups, makes it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinolone core, introduction of the cyclopropyl group, and the addition of the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of raw materials and reagents also plays a significant role in the overall efficiency of the production process.
化学反应分析
Types of Reactions
7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the quinolone core can be reduced to form hydroxyl derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield nitroso or nitro derivatives, while reduction of the carbonyl group can produce hydroxyl derivatives.
科学研究应用
7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as antibacterial or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
作用机制
The mechanism of action of 7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Similar compounds include other quinolone derivatives, such as:
Ciprofloxacin: A widely used antibiotic with a similar quinolone core.
Levofloxacin: Another antibiotic with a similar structure but different substituents.
Uniqueness
The uniqueness of 7-(3-(2-Carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid lies in its combination of functional groups and structural features
属性
分子式 |
C21H24FN3O7 |
|---|---|
分子量 |
449.4 g/mol |
IUPAC 名称 |
7-[3-(2-carboxyethyl)-4-(hydroxyamino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O7/c1-32-20-17-12(19(28)13(21(29)30)8-25(17)11-3-4-11)6-14(22)18(20)24-7-10(2-5-16(26)27)15(9-24)23-31/h6,8,10-11,15,23,31H,2-5,7,9H2,1H3,(H,26,27)(H,29,30) |
InChI 键 |
YUDHXOOLDUPFQL-UHFFFAOYSA-N |
规范 SMILES |
COC1=C2C(=CC(=C1N3CC(C(C3)NO)CCC(=O)O)F)C(=O)C(=CN2C4CC4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-bromo-4-hydroxy-5-methoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14087033.png)
![5-(2-hydroxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14087038.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-2-(4-methoxybenzyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087051.png)
![(E)-N'-((E)-2-methyl-3-phenylallylidene)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetohydrazide](/img/structure/B14087064.png)
![1,3-Propanediol, 2-[(1-methyl-2-phenoxyethyl)amino]-1-phenyl-, [1R*,2S*(S*)]-](/img/structure/B14087067.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B14087071.png)
![2-[2-(4-Methoxyphenyl)ethyl]-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14087079.png)

![4-[(3-{(2Z)-2-[(2E)-(4-chlorobenzylidene)hydrazinylidene]-2,3-dihydro-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B14087099.png)

![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]oxadiazole](/img/structure/B14087109.png)


